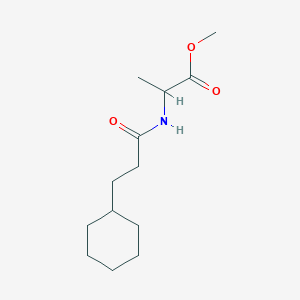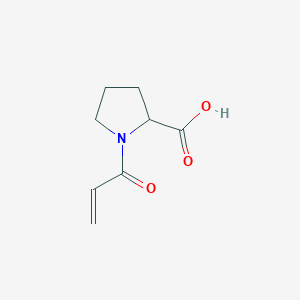
1-Prop-2-enoylpyrrolidine-2-carboxylic acid
Overview
Description
1-Prop-2-enoylpyrrolidine-2-carboxylic acid (PPCA) is a naturally occurring organic compound found in several plant species, including wheat, corn, and oats. It is a key intermediate in the synthesis of several important chemicals, such as amino acids, carbohydrates, and lipids. PPCA is also used in the production of pharmaceuticals, pesticides, and other industrial products. Furthermore, it has been studied for its potential biological and physiological effects. In
Scientific Research Applications
1-Prop-2-enoylpyrrolidine-2-carboxylic acid has been studied for its potential biological and physiological effects. It has been shown to act as an anti-inflammatory agent, to inhibit the growth of certain bacteria, and to have anti-oxidant effects. Furthermore, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, it has been investigated for its potential use in the production of biodegradable plastics.
Mechanism of Action
The exact mechanism of action of 1-Prop-2-enoylpyrrolidine-2-carboxylic acid is not yet fully understood. However, it has been suggested that it may act by binding to certain receptors on the surface of cells, which then leads to the activation of certain signaling pathways. Additionally, it has been suggested that 1-Prop-2-enoylpyrrolidine-2-carboxylic acid may act as an antioxidant, by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
1-Prop-2-enoylpyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to act as an anti-inflammatory agent, to inhibit the growth of certain bacteria, and to have anti-oxidant effects. Additionally, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The use of 1-Prop-2-enoylpyrrolidine-2-carboxylic acid in lab experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is a relatively stable compound, making it easy to store and handle. However, one limitation is that it is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential future directions of research involving 1-Prop-2-enoylpyrrolidine-2-carboxylic acid include further investigation of its anti-inflammatory, anti-bacterial, and anti-oxidant effects. Additionally, further research could be done to investigate its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research could be done to investigate its potential use in the production of biodegradable plastics. Finally, further research could be done to investigate its potential use as a food additive or preservative.
Synthesis Methods
1-Prop-2-enoylpyrrolidine-2-carboxylic acid can be synthesized through several different methods, including the Fischer esterification of 2-pyrrolidone-2-carboxylic acid and propanol, the reaction of propionyl chloride with 2-pyrrolidone-2-carboxylic acid, and the reaction of 2-pyrrolidone-2-carboxylic acid with propanoyl chloride. The most commonly used method is the Fischer esterification of 2-pyrrolidone-2-carboxylic acid and propanol, which yields 1-Prop-2-enoylpyrrolidine-2-carboxylic acid in a high yield.
properties
IUPAC Name |
1-prop-2-enoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDSSTFBUGDVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314819 | |
| Record name | 1-prop-2-enoylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60460-30-2 | |
| Record name | NSC288737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-prop-2-enoylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



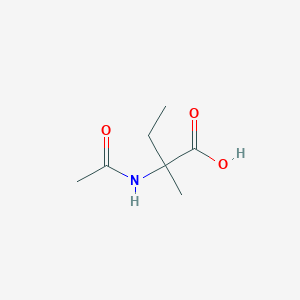
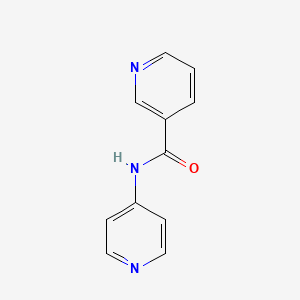
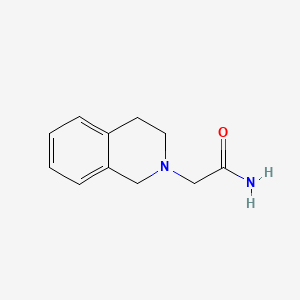

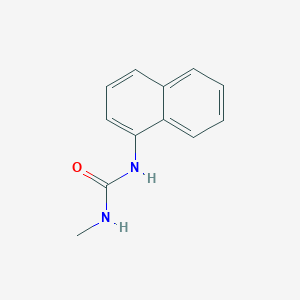
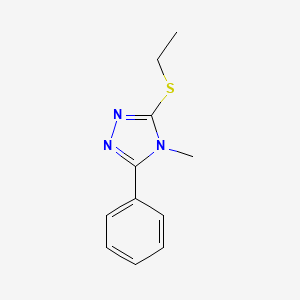
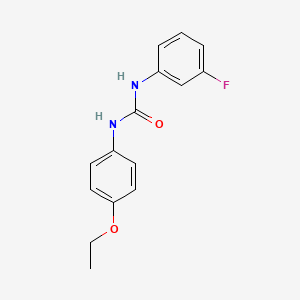
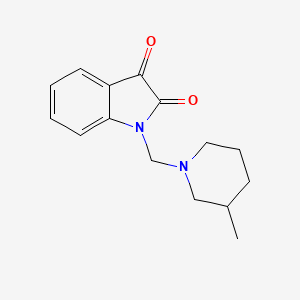
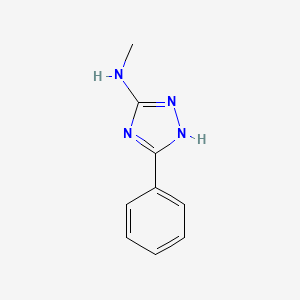
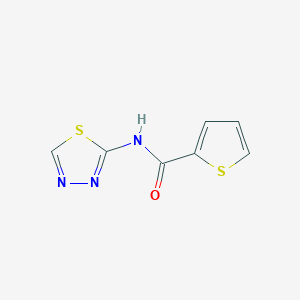
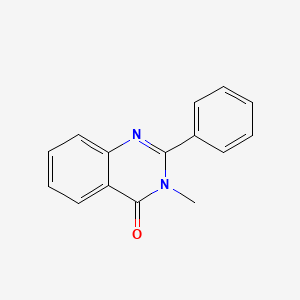
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)-](/img/structure/B6614232.png)
